2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine
Description
2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine is an imidazole-derived amine featuring a branched butan-2-yl group at position 2 of the imidazole ring and an ethylamine substituent at position 3. Its synthesis likely involves reductive amination or alkylation strategies, similar to related compounds in the literature . The butan-2-yl group enhances lipophilicity compared to smaller alkyl substituents, which may influence bioavailability and metabolic stability .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(2-butan-2-yl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-7(2)9-11-6-8(12-9)4-5-10/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
InChI Key |
KCWWIBBJYFAVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Alkylation: The imidazole ring is then alkylated with butan-2-yl halide under basic conditions to introduce the butan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound, potentially altering the imidazole ring or the butan-2-yl group.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares structural features and properties of 2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine with analogous compounds:
Key Observations:
- Substituent Position: The ethylamine group at position 4 (as in the target compound and histamine) is critical for receptor binding, while position 1 substituents (e.g., methyl in ) alter metabolic stability .
- Thermal Stability: Melting points correlate with crystallinity; histamine’s high melting point (152–153°C) reflects strong intermolecular interactions, absent in bulkier derivatives .
Biological Activity
2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C10H16N4
- Molecular Weight : 192.26 g/mol
- CAS Number : 939-70-8
Research indicates that compounds containing imidazole rings often interact with biological targets such as enzymes and receptors. The imidazole moiety can facilitate binding to various biological sites, influencing pathways related to cancer, inflammation, and other diseases. For example, imidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Anticancer Properties
Several studies have investigated the anticancer potential of imidazole derivatives similar to this compound. Notably:
- In Vitro Studies : Compounds with similar structures demonstrated significant antiproliferative activities against various cancer cell lines, including melanoma and prostate cancer cells. The IC50 values ranged from nanomolar to micromolar concentrations, indicating potent activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5da | A375 | 15.7 |
| 5cb | B16-F1 | <20 |
Anti-inflammatory Effects
Imidazole derivatives have also been linked to anti-inflammatory activities. The mechanism often involves modulation of G protein-coupled receptors (GPCRs), which play a critical role in inflammatory responses. This suggests that this compound may possess similar properties, potentially benefiting conditions like asthma and atherosclerosis .
Study on Melanoma Treatment
A study focused on the efficacy of imidazole-based compounds in treating drug-resistant melanoma revealed that these compounds could effectively inhibit tumor growth in vivo. The study highlighted the importance of the imidazole ring in enhancing solubility and bioavailability, crucial factors for therapeutic effectiveness .
Research on GPCR Modulation
Another significant research effort explored the interaction of imidazole derivatives with GPCRs involved in inflammatory processes. The findings indicated that these compounds could modulate receptor activity, leading to reduced inflammation in models of lung disease and sepsis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
